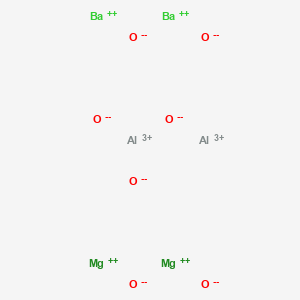
2-Chloro-6-fluorobenzylmagnesium chloride
Übersicht
Beschreibung
2-Chloro-6-fluorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H5Cl2FMg and a molecular weight of 203.32 . It is a main product of BOC Sciences .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with chlorine and fluorine atoms at the 2nd and 6th positions, respectively . The benzyl group is further attached to a magnesium atom, which is coordinated with a chloride ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available data. It has a molecular weight of 203.32 .Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluorobenzylmagnesium chloride involves the formation of a Grignard reagent. This reagent is highly reactive and can undergo a variety of reactions with organic compounds. The Grignard reagent can be used to introduce new functional groups into organic molecules, making it a powerful tool in organic synthesis.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in living organisms. It has been used to study the effects of organometallic compounds on enzyme activity, protein structure, and cell signaling pathways. This compound has also been used to study the effects of magnesium on cellular metabolism and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-6-fluorobenzylmagnesium chloride in lab experiments include its high reactivity, efficiency in synthesizing organic compounds, and its ability to introduce new functional groups into organic molecules. However, the limitations of using this compound include its potential for toxicity and its reactivity with air and moisture.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Chloro-6-fluorobenzylmagnesium chloride. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the study of the effects of organometallic compounds on living organisms, including their potential use in medicine and agriculture. Additionally, the use of this compound in the study of magnesium ion channels and metabolism is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluorobenzylmagnesium chloride is widely used in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used in the study of biochemical and physiological effects in living organisms.
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSMQYZDGFBKPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















